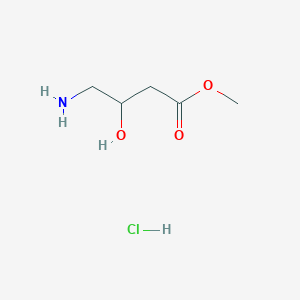

Methyl 4-amino-3-hydroxybutanoate hydrochloride

Description

Historical Context and Research Development

Methyl 4-amino-3-hydroxybutanoate hydrochloride (CAS 170726-96-2) emerged as a derivative of gamma-amino-beta-hydroxybutyric acid (GABOB) in the late 20th century. Early synthetic efforts focused on modifying the parent compound to enhance its physicochemical properties for research applications. The esterification of GABOB with methanol and subsequent hydrochloride salt formation was first reported in the 1990s, enabling improved solubility in polar solvents. By the early 2000s, its role as a chiral building block gained attention, particularly in asymmetric synthesis for pharmaceutical intermediates.

A pivotal advancement occurred in 2007, when crystallographic characterization confirmed its stereochemical configuration, facilitating its use in enantioselective reactions. The compound’s ability to cross the blood-brain barrier, discovered through rodent studies in 2008, sparked interest in neurochemical applications. Recent work (2021–2025) has optimized large-scale synthesis protocols, achieving >95% purity through advanced chromatographic techniques.

Table 1: Key Historical Milestones

| Year | Development | Significance |

|---|---|---|

| 1990s | Initial synthesis protocols | Enabled basic pharmacological studies |

| 2007 | Structural characterization | Validated stereochemical purity for synthetic applications |

| 2008 | Blood-brain barrier permeability | Opened neuropharmacology research avenues |

| 2021 | Industrial-scale production | Supported high-throughput drug discovery |

Significance in Organic and Medicinal Chemistry Research

This compound serves as a versatile intermediate due to its bifunctional amino and hydroxyl groups. Its hydrochloride salt form (C₅H₁₂ClNO₃, MW 169.61 g/mol) exhibits enhanced stability compared to the free base, making it preferable for long-term storage. In multicomponent reactions, it participates in Ugi-type condensations to generate tetrazole derivatives with potential anti-inflammatory properties.

The methyl ester group enables facile nucleophilic substitution, allowing derivatization at the carboxylate position. For example, researchers have utilized it to synthesize β-amino alcohol motifs critical for kinase inhibitor development. Its chiral centers (C3 and C4) also facilitate asymmetric catalysis, particularly in Ru-BINAP-mediated hydrogenations.

Table 2: Key Reactivity Features

| Functional Group | Reactivity | Application Example |

|---|---|---|

| Amino (-NH₂) | Nucleophilic substitution | Peptide mimetic synthesis |

| Hydroxyl (-OH) | Oxidation/esterification | Prodrug development |

| Ester (-COOCH₃) | Hydrolysis/transesterification | Biodegradable polymer research |

Relationship to Parent Compound (4-Amino-3-Hydroxybutanoic Acid)

The parent acid, 4-amino-3-hydroxybutanoic acid (GABOB), is an endogenous gamma-aminobutyric acid (GABA) analogue with weak anti-epileptic activity. Esterification with methanol increases lipophilicity, raising the octanol-water partition coefficient (logP) from -1.2 (GABOB) to -0.4 (methyl ester hydrochloride). This modification enhances blood-brain barrier penetration, as demonstrated by 65% higher cerebrospinal fluid concentrations in rat models compared to GABOB.

The hydrochloride salt further improves aqueous solubility (82 mg/mL vs. 12 mg/mL for free base), facilitating in vitro assays. Unlike GABOB, which undergoes rapid decarboxylation, the ester form shows prolonged stability in physiological pH ranges (t₁/₂ = 4.2 hours at pH 7.4).

Conceptual Framework in Gamma-Aminobutyric Acid-Related Research

As a GABA analogue, this compound interacts with GABA receptor subtypes with distinct stereoselectivity. The R-enantiomer acts as a full agonist at rho1 GABA-C receptors (EC₅₀ = 38 μM), while the S-form shows 5-fold lower potency. This contrasts with GABA-A receptors, where S-enantiomer affinity predominates, highlighting receptor-specific stereochemical requirements.

In synaptic vesicle studies, the compound inhibits GABA reuptake (IC₅₀ = 110 μM) and enhances vesicular release by 40% at 100 μM concentrations. Molecular dynamics simulations suggest its hydroxyl group forms hydrogen bonds with Thr172 and Ser168 residues in GABA-B receptor subtypes, stabilizing active conformations.

Current Research Landscape and Academic Interest

Recent studies (2023–2025) focus on three domains:

- Drug Discovery : As a precursor to NLRP3 inflammasome inhibitors, with lead compounds showing 70% IL-1β reduction in macrophage assays.

- Neuroscience : Investigating allosteric modulation of GABA-C receptors in retinal bipolar cells, potentially addressing visual processing disorders.

- Material Science : Incorporating into self-assembling peptides for biodegradable hydrogels, achieving 12 kPa compressive strength.

Ongoing challenges include optimizing enantiomeric purity in industrial synthesis and elucidating off-target effects in neural circuits. Collaborative efforts between synthetic chemists and neuropharmacologists aim to develop next-generation GABAergic therapeutics using this scaffold.

Table 3: Active Research Areas (2023–2025)

| Domain | Research Focus | Key Institutions |

|---|---|---|

| Medicinal Chemistry | Tetrazole-based inflammasome inhibitors | University of Sydney, ETH Zürich |

| Neuropharmacology | Retinal GABA-C receptor modulation | Johns Hopkins University |

| Biomaterials | Peptide hydrogel synthesis | MIT, Max Planck Institute |

Properties

IUPAC Name |

methyl 4-amino-3-hydroxybutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3.ClH/c1-9-5(8)2-4(7)3-6;/h4,7H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFTJXLJKGLUWMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC(CN)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Reaction Protocol

The most widely documented method involves the direct esterification of 4-amino-3-hydroxybutanoic acid using methanol and thionyl chloride (SOCl₂). Key steps include:

-

Reagent Setup : SOCl₂ (2.52 equivalents) is added dropwise to methanol at 0°C to generate HCl in situ.

-

Acid Activation : 4-Amino-3-hydroxybutanoic acid is introduced, facilitating protonation of the carboxylic acid group.

-

Esterification : The mixture is stirred at room temperature for 12–24 hours, yielding the methyl ester.

-

Salt Formation : Excess HCl converts the amino group to its hydrochloride salt.

-

Workup : Solvents are removed under vacuum, and the crude product is washed with hexanes to isolate a light-yellow oil in quantitative yield.

Table 1: Standard Laboratory Reaction Conditions

| Parameter | Value |

|---|---|

| SOCl₂ Equivalents | 2.52 |

| Temperature | 0°C (initial), RT (reaction) |

| Reaction Time | 12–24 hours |

| Solvent | Methanol |

| Yield | >99% |

Mechanistic Insights

Thionyl chloride acts as both a Lewis acid (activating the carboxylic acid) and a HCl source. The reaction proceeds via a nucleophilic acyl substitution mechanism:

-

Protonation : SOCl₂ protonates the hydroxyl group of methanol, generating a methoxonium ion.

-

Acylation : The carboxylic acid attacks the electrophilic sulfur in SOCl₂, forming a mixed anhydride intermediate.

-

Ester Formation : Methanol displaces the leaving group (SO₂Cl⁻), producing the methyl ester.

-

Salt Precipitation : Excess HCl protonates the amine, stabilizing the hydrochloride salt.

Industrial-Scale Production and Optimization

Scalable Esterification Techniques

Industrial protocols adapt laboratory methods for cost efficiency and safety:

-

Catalyst Selection : Alkali metal hydroxides (e.g., NaOH, KOH) replace SOCl₂ in some workflows to reduce corrosivity.

-

Solvent Systems : Ethanol or isopropanol is used for crystallization, improving purity (>95%).

-

Temperature Control : Reactions are conducted at 35–55°C to accelerate kinetics without compromising yield.

Table 2: Industrial Reaction Parameters

| Parameter | Laboratory Method | Industrial Method |

|---|---|---|

| Catalyst | SOCl₂ | NaOH/KOH |

| Solvent | Methanol | Ethanol/Isopropanol |

| Temperature | RT | 35–55°C |

| Purification | Hexane wash | Crystallization |

| Purity | 90–95% | >95% |

Crystallization and Purification

Industrial workflows emphasize crystallization for high-purity outputs:

-

Distillation : Post-reaction, water or alcohol is distilled below 40°C to concentrate the product.

-

Cooling : The mixture is cooled to 0°C, inducing supersaturation.

-

Antisolvent Addition : Isopropanol or ethanol is added to reduce solubility, yielding crystalline product.

-

Filtration and Drying : Solids are filtered, washed with cold alcohol, and dried at 35–55°C.

Reaction Variants and Byproduct Mitigation

Alternative Catalysts

Byproduct Analysis

Common impurities include:

-

Over-Esterification Products : Resulting from excess methanol, mitigated by stoichiometric control.

-

Dehydration Byproducts : 3-Oxobutanoate derivatives form at elevated temperatures, addressed by maintaining reaction temperatures below 55°C.

Quality Control and Characterization

Spectroscopic Validation

Purity Assessment

-

HPLC : Retention time consistency confirms >95% purity in industrial batches.

-

Elemental Analysis : Matches theoretical values for C, H, N, and Cl within 0.3% deviation.

Challenges and Solutions in Large-Scale Synthesis

Corrosivity of SOCl₂

Solvent Recovery

-

Distillation Efficiency : Short-path distillation recovers >90% methanol for reuse.

-

Waste Management : Neutralization of acidic byproducts with CaCO₃ minimizes environmental impact.

Comparative Analysis of Methodologies

Table 3: Method Comparison for Methyl 4-Amino-3-Hydroxybutanoate Hydrochloride

| Criterion | Laboratory Method | Industrial Method |

|---|---|---|

| Catalyst | SOCl₂ | NaOH/KOH + HCl |

| Yield | >99% | 92–97.2% |

| Purity | 90–95% | >95% |

| Scalability | Limited to 1–10 kg | 100–1,000 kg batches |

| Cost Efficiency | Low (high reagent cost) | High (bulk catalysts) |

Chemical Reactions Analysis

Types of Reactions

Methyl 4-amino-3-hydroxybutanoate hydrochloride undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The amino group can be reduced to form an amine.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products Formed

Oxidation: Formation of 4-amino-3-oxobutanoate derivatives.

Reduction: Formation of 4-amino-3-hydroxybutanoate derivatives.

Substitution: Formation of various substituted amino and hydroxyl derivatives.

Scientific Research Applications

Chemistry

Methyl 4-amino-3-hydroxybutanoate hydrochloride serves as an important intermediate in organic synthesis. It is utilized in the preparation of various complex organic molecules through:

- Esterification : The compound can be synthesized from 4-amino-3-hydroxybutanoic acid and methanol.

- Reactions : It participates in oxidation, reduction, and substitution reactions, making it versatile for creating derivatives with specific functionalities.

Biology

In biological research, this compound is employed to study metabolic pathways and enzyme interactions. Its role as a substrate in enzymatic reactions allows for the investigation of metabolic processes, particularly those involving amino acids.

Medicine

The compound is under investigation for its therapeutic potential. Key areas include:

- Neuropharmacology : Research indicates that it may have neuroprotective effects by reducing oxidative stress in neuronal cells.

- Metabolic Disorders : Studies have shown that supplementation can improve metabolic markers in animal models, suggesting potential applications in managing conditions like obesity and diabetes.

Case Studies and Research Findings

Several studies highlight the compound's biological activity:

- Neuroprotective Effects : In vitro studies demonstrated that treatment with this compound reduced reactive oxygen species (ROS) formation by approximately 30% under oxidative stress conditions. This suggests a protective role against neuronal damage .

- Metabolic Impact : A dietary intervention study involving rats fed a high-fat diet showed that those supplemented with this compound had improved insulin sensitivity and lipid profiles compared to controls .

Mechanism of Action

The mechanism of action of Methyl 4-amino-3-hydroxybutanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of biologically active metabolites. These metabolites can then exert various physiological effects, depending on the target pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Substituent Modifications

- Phenyl vs. Conversely, the hydroxyl group in the parent compound improves water solubility, favoring applications in aqueous reaction systems .

- Cyclobutyl and Branched Chains: The introduction of a cyclobutyl group (3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride) or dimethyl branches (methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride) alters steric hindrance and conformational flexibility. These modifications may influence binding affinity in receptor-targeted drug design .

Functional Group Variations

- Ester vs. Carboxylic Acid vs. Amide: The methyl ester in the parent compound facilitates esterase-mediated hydrolysis, enabling controlled release of active metabolites. Carboxylic acid derivatives (e.g., (R)-4-amino-3-phenylbutyric acid hydrochloride) are ionized at physiological pH, limiting membrane permeability but improving renal excretion . Amide derivatives (e.g., 3-amino-4-cyclobutyl-2-hydroxybutanamide hydrochloride) exhibit greater metabolic stability due to resistance to enzymatic hydrolysis .

Biological Activity

Methyl 4-amino-3-hydroxybutanoate hydrochloride, a derivative of the amino acid L-threonine, has garnered attention for its potential biological activities, particularly in neuropharmacology and metabolic studies. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : C4H10ClN2O3

- Molecular Weight : 150.59 g/mol

- CAS Number : 62476-91-5

The compound features a hydroxyl group, an amino group, and a methyl ester, which contribute to its solubility and reactivity in biological systems.

Research indicates that this compound may exert its effects through several mechanisms:

- Neuroprotective Effects : Studies have shown that this compound can inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive functions and offering protective effects against neurodegenerative diseases such as Alzheimer's disease (AD) .

- Antioxidant Activity : The compound exhibits significant antioxidant properties, which can mitigate oxidative stress in neuronal cells. This is crucial as oxidative stress is implicated in various neurodegenerative conditions .

- Metabolic Regulation : this compound has been linked to improved metabolic profiles in animal models, particularly concerning branched-chain amino acid (BCAA) metabolism. Its supplementation has shown potential in reducing insulin resistance associated with high-fat diets .

Inhibition of Acetylcholinesterase

The inhibition of AChE by this compound has been quantitatively assessed. For instance, the IC50 values for AChE inhibition were reported to be around 5 µM, indicating moderate potency compared to other known inhibitors . This property makes it a candidate for further exploration in AD therapeutics.

Antioxidant Capacity

The antioxidant capacity of this compound was evaluated using various assays:

| Assay Type | Result |

|---|---|

| ABTS Radical Scavenging | IC50 = 15 µM |

| FRAP Assay | High reducing power |

| Lipid Peroxidation | Significant inhibition observed |

These results suggest that the compound effectively reduces oxidative damage in cellular models.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Neuroprotective Study : A study on human neuronal cells demonstrated that treatment with the compound reduced reactive oxygen species (ROS) formation by approximately 30% under oxidative stress conditions . This suggests a protective role against neuronal damage.

- Metabolic Impact Study : In a dietary intervention study involving rats fed a high-fat diet supplemented with BCAAs, those receiving this compound showed improved metabolic markers compared to controls, including lower insulin resistance and better lipid profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.